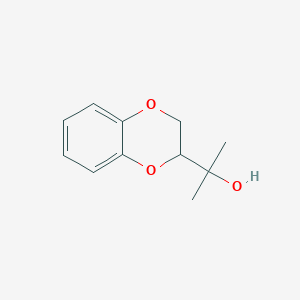
1,5-dimethyl-2,3-dihydro-1H-indene-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,5-Dimethyl-2,3-dihydro-1H-indene-1-carboxylic acid (DMDCI) is an important organic compound that has been used in a variety of scientific fields, ranging from pharmaceuticals to biochemistry. DMDCI has been studied for its wide range of potential applications, from drug synthesis to biochemical and physiological effects.
Aplicaciones Científicas De Investigación
1,5-dimethyl-2,3-dihydro-1H-indene-1-carboxylic acid has a wide range of applications in scientific research. It has been used as an intermediate in the synthesis of pharmaceuticals, such as anti-inflammatory drugs, and as a starting material for the synthesis of other organic compounds. It has also been used in the synthesis of biologically active compounds, such as nitric oxide synthase inhibitors, and as a catalyst in the synthesis of polymers. In addition, 1,5-dimethyl-2,3-dihydro-1H-indene-1-carboxylic acid has been used in the study of enzyme inhibition, and as a tool for studying the structure and function of proteins.
Mecanismo De Acción
The mechanism of action of 1,5-dimethyl-2,3-dihydro-1H-indene-1-carboxylic acid is not yet fully understood. However, it is known that it binds to specific amino acid residues in proteins, and this binding can inhibit the activity of enzymes. This inhibition of enzyme activity can lead to changes in the biochemical and physiological effects of 1,5-dimethyl-2,3-dihydro-1H-indene-1-carboxylic acid.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1,5-dimethyl-2,3-dihydro-1H-indene-1-carboxylic acid are not yet fully understood. However, it has been shown to have anti-inflammatory, antifungal, and antioxidant effects. It has also been shown to inhibit the activity of enzymes involved in the synthesis of prostaglandins, which are hormones involved in inflammation. In addition, 1,5-dimethyl-2,3-dihydro-1H-indene-1-carboxylic acid has been shown to inhibit the activity of enzymes involved in the synthesis of nitric oxide, which is involved in the regulation of blood pressure.
Advantages and Limitations for Laboratory Experiments
1,5-dimethyl-2,3-dihydro-1H-indene-1-carboxylic acid has several advantages for laboratory experiments. It is easily synthesized, and is relatively inexpensive. In addition, it is stable at room temperature, and has a high melting point. However, there are some limitations to the use of 1,5-dimethyl-2,3-dihydro-1H-indene-1-carboxylic acid in laboratory experiments. It is not water-soluble, and is not compatible with some organic solvents. In addition, it is not very soluble in most organic solvents.
Direcciones Futuras
There are several potential future directions for the use of 1,5-dimethyl-2,3-dihydro-1H-indene-1-carboxylic acid. It has potential applications in the development of new drugs and other organic compounds, as well as in the study of enzyme inhibition. In addition, it may be useful in the study of the structure and function of proteins, and in the development of new polymers. Finally, it may be useful in the study of biochemical and physiological effects, such as inflammation and nitric oxide synthesis.
Métodos De Síntesis
1,5-dimethyl-2,3-dihydro-1H-indene-1-carboxylic acid can be synthesized in several ways. The most common method is through the reaction of indene-1-carboxylic acid with dimethylformamide (DMF) in the presence of a base. This reaction yields 1,5-dimethyl-2,3-dihydro-1H-indene-1-carboxylic acid in high yields. Other methods of synthesis include the reaction of indene-1-carboxylic acid with dimethyl sulfoxide (DMSO) in the presence of a base, or the reaction of indene-1-carboxylic acid with dimethyl acetamide (DMA) in the presence of a base.
Propiedades
IUPAC Name |
1,5-dimethyl-2,3-dihydroindene-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2/c1-8-3-4-10-9(7-8)5-6-12(10,2)11(13)14/h3-4,7H,5-6H2,1-2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLGWCHMBFDLGCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(CC2)(C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,5-Dimethyl-2,3-dihydro-1H-indene-1-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(trifluoromethyl)-1H-pyrrolo[2,3-c]pyridine](/img/structure/B6618274.png)




![5-bromo-1H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B6618299.png)




![{spiro[2.3]hexan-4-yl}methanol](/img/structure/B6618342.png)


